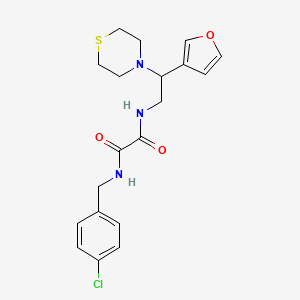

N1-(4-chlorobenzyl)-N2-(2-(furan-3-yl)-2-thiomorpholinoethyl)oxalamide

Description

N1-(4-chlorobenzyl)-N2-(2-(furan-3-yl)-2-thiomorpholinoethyl)oxalamide is a synthetic oxalamide derivative featuring a 4-chlorobenzyl group at the N1 position and a 2-(furan-3-yl)-2-thiomorpholinoethyl moiety at the N2 position. The oxalamide backbone (N,N'-disubstituted oxalic acid diamide) is a versatile scaffold known for its role in medicinal chemistry, enabling diverse biological activities through modifications of its substituents . The 4-chlorobenzyl group is a recurrent motif in bioactive compounds, often contributing to enhanced binding affinity via hydrophobic interactions and electron-withdrawing effects . The thiomorpholinoethyl-furan substituent introduces sulfur and oxygen heterocycles, which may influence solubility, metabolic stability, and target engagement.

Properties

IUPAC Name |

N-[(4-chlorophenyl)methyl]-N'-[2-(furan-3-yl)-2-thiomorpholin-4-ylethyl]oxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22ClN3O3S/c20-16-3-1-14(2-4-16)11-21-18(24)19(25)22-12-17(15-5-8-26-13-15)23-6-9-27-10-7-23/h1-5,8,13,17H,6-7,9-12H2,(H,21,24)(H,22,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BFZBMPLETKWQOA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CSCCN1C(CNC(=O)C(=O)NCC2=CC=C(C=C2)Cl)C3=COC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H22ClN3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

407.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(4-chlorobenzyl)-N2-(2-(furan-3-yl)-2-thiomorpholinoethyl)oxalamide typically involves multi-step organic reactions. One common approach is the reaction of 4-chlorobenzylamine with oxalyl chloride to form an intermediate, which is then reacted with 2-(furan-3-yl)-2-thiomorpholinoethylamine under controlled conditions to yield the final product. The reaction conditions often require the use of solvents like dichloromethane and catalysts such as triethylamine to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent quality control measures are essential to achieve the desired product specifications.

Chemical Reactions Analysis

Types of Reactions

N1-(4-chlorobenzyl)-N2-(2-(furan-3-yl)-2-thiomorpholinoethyl)oxalamide can undergo various chemical reactions, including:

Oxidation: The furan ring can be oxidized to form furanones under specific conditions.

Reduction: The compound can be reduced to modify the functional groups, such as converting the oxalamide moiety to an amine.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.

Substitution: Nucleophiles such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

Major Products Formed

Oxidation: Furanones and other oxidized derivatives.

Reduction: Amines and reduced oxalamide derivatives.

Substitution: Various substituted benzyl derivatives depending on the nucleophile used.

Scientific Research Applications

N1-(4-chlorobenzyl)-N2-(2-(furan-3-yl)-2-thiomorpholinoethyl)oxalamide has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

Medicine: Explored for its potential therapeutic effects, particularly in drug development for targeting specific biological pathways.

Industry: Utilized in the development of new materials with unique properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of N1-(4-chlorobenzyl)-N2-(2-(furan-3-yl)-2-thiomorpholinoethyl)oxalamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Antiviral Oxalamides ()

Compounds 13 , 14 , and 15 share the N1-(4-chlorophenyl) group but vary at N2:

- Compound 13 : N2 incorporates a thiazolylmethyl-piperidine acetyl group. Exhibits antiviral activity with LC-MS m/z 479.12 (M+H⁺) and 36% yield .

- Compound 15 : Features a pyrrolidinylmethyl-thiazole ethyl group. Higher yield (53%) and purity (95% HPLC) suggest improved synthetic feasibility compared to 13 .

Comparison with Target Compound :

- The thiomorpholinoethyl-furan substituent may enhance π-π stacking or hydrogen bonding relative to thiazole-pyrrolidine systems.

Cytochrome P450 4F11 Inhibitor ()

Comparison :

- Replacement of 4-methoxyphenethyl with thiomorpholinoethyl-furan introduces sulfur and heteroaromaticity, likely increasing polarity and metabolic stability.

Umami Agonist ()

Comparison :

Key Observations :

- Higher molecular weights correlate with bulkier substituents (e.g., thiomorpholinoethyl-furan in the target compound vs. methoxyphenethyl in 56).

- Yields vary significantly (23–53%), reflecting synthetic challenges influenced by substituent complexity .

Structure–Activity Relationships (SAR)

- 4-Chlorobenzyl/4-Chlorophenyl Group : Common in antiviral and enzyme-inhibiting compounds, likely enhancing target binding via hydrophobic and halogen-bonding interactions .

- Heterocyclic Substituents :

- Thiazole and pyridine rings (e.g., 13 , S336 ) improve binding to polar active sites.

- Thiomorpholine and furan in the target compound may enhance solubility and metabolic resistance compared to all-carbon analogs.

- Electron-Withdrawing Groups : Chlorine and trifluoromethyl groups (e.g., 1c ) increase stability but may reduce bioavailability .

Spectral and Analytical Data

- ¹H NMR Trends: Aromatic protons in 4-chlorobenzyl derivatives resonate at δ ~7.09–7.40 (e.g., 56 ), consistent across analogs. Thiomorpholinoethyl protons may exhibit complex splitting (δ ~2.5–4.5) due to sulfur’s deshielding effects.

- LC-MS/MS : Used extensively for purity validation (e.g., 13–15 with 90–95% HPLC purity ).

Biological Activity

N1-(4-chlorobenzyl)-N2-(2-(furan-3-yl)-2-thiomorpholinoethyl)oxalamide is a complex organic compound that has garnered interest for its potential biological activities. The compound features a chlorobenzyl group , a furan ring , and a thiomorpholine moiety , which contribute to its unique chemical properties and biological interactions.

Chemical Structure and Properties

The IUPAC name of the compound is N-[(4-chlorophenyl)methyl]-N'-[2-(furan-3-yl)-2-thiomorpholin-4-ylethyl]oxamide. Its molecular formula is , with a molecular weight of approximately 393.91 g/mol. The compound's structure allows it to interact with various biological targets, potentially leading to diverse pharmacological effects.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 393.91 g/mol |

| IUPAC Name | N-[(4-chlorophenyl)methyl]-N'-[2-(furan-3-yl)-2-thiomorpholin-4-ylethyl]oxamide |

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors within biological systems. The compound may exert its effects by:

- Inhibiting Enzymatic Activity : Potential inhibition of key enzymes involved in cellular metabolism.

- Modulating Receptor Activity : Binding to specific receptors, influencing signaling pathways that regulate cellular functions.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial properties. It has been tested against various bacterial strains, demonstrating effectiveness in inhibiting growth and proliferation. For instance, studies have shown that it can effectively target both Gram-positive and Gram-negative bacteria, suggesting its potential as a broad-spectrum antimicrobial agent.

Anticancer Activity

The anticancer potential of this compound has been explored in several studies. The compound has shown promise in:

- Inducing Apoptosis : Triggering programmed cell death in cancer cells.

- Inhibiting Tumor Growth : Reducing the proliferation of various cancer cell lines in vitro.

Case Studies

Several studies have investigated the biological effects of this compound:

- Study on Antimicrobial Activity : A recent study evaluated the antimicrobial efficacy of this compound against Staphylococcus aureus and Escherichia coli, revealing minimum inhibitory concentrations (MICs) that indicate strong antibacterial activity.

- Anticancer Research : In vitro assays demonstrated that the compound significantly reduced cell viability in human breast cancer cells (MCF-7), with IC50 values indicating potent anticancer effects.

- Mechanistic Studies : Research focused on elucidating the mechanism by which the compound induces apoptosis in cancer cells, highlighting its role in activating caspase pathways.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.